
2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features both quinoline and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline or imidazole rings.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as dyes and catalysts .
Wirkmechanismus
The mechanism of action of 2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and exhibit antimicrobial properties
Uniqueness
2,5-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol is unique due to the combination of both quinoline and imidazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic applications .
Eigenschaften
Molekularformel |
C12H11N5O |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
2,5-diamino-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H11N5O/c13-7-1-2-9(18)12-11(7)8(5-10(14)16-12)17-4-3-15-6-17/h1-6,18H,13H2,(H2,14,16) |
InChI-Schlüssel |
ZCHBKCWHCLIBBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1N)C(=CC(=N2)N)N3C=CN=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


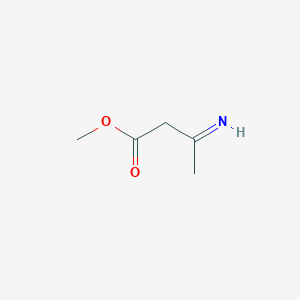
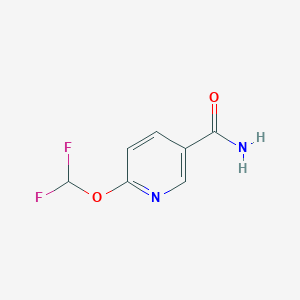
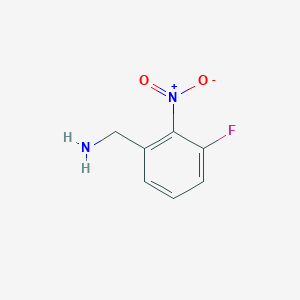
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
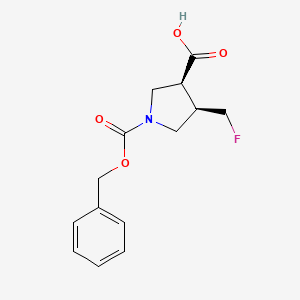


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
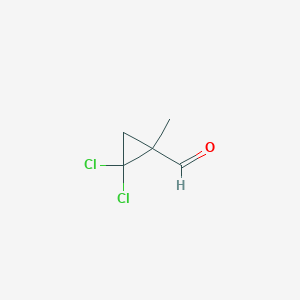
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
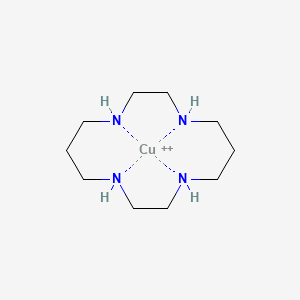
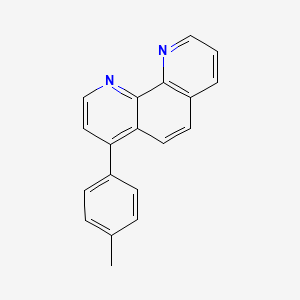
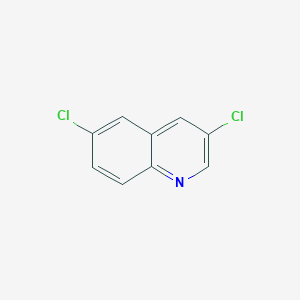
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)
